4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
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Overview
Description
4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
The synthesis of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions . Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell proliferation, migration, and other processes .
Comparison with Similar Compounds
4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also contain pyrrole and pyridine rings and have similar biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activities.
Pyrrolo[3,4-c]pyridine derivatives: These compounds have a different ring fusion pattern but share some structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C8H5FN2O2 |
---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-2-10-3-7-4(5)1-6(11-7)8(12)13/h1-3,11H,(H,12,13) |
InChI Key |
HYPJWLOXCMXFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=CC(=C21)F)C(=O)O |
Origin of Product |
United States |
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